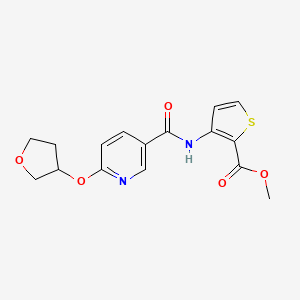

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate

Description

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 2 and a nicotinamide derivative at position 2. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of nicotinamide and thiophene scaffolds in drug design .

Properties

IUPAC Name |

methyl 3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-21-16(20)14-12(5-7-24-14)18-15(19)10-2-3-13(17-8-10)23-11-4-6-22-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHDDIKYHYQNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate can be synthesized through a multi-step organic reaction sequence:

Preparation of the Tetrahydrofuran Derivative: : Tetrahydrofuran is reacted with an appropriate halogenating agent to introduce the functional group necessary for the subsequent reactions.

Formation of Nicotinamide Intermediate: : Nicotinic acid is converted to nicotinamide via amidation. This intermediate is then reacted with the tetrahydrofuran derivative under nucleophilic substitution conditions to form the nicotinamide ether linkage.

Thienyl Carboxylate Introduction: : The final step involves the esterification of the nicotinamide intermediate with thiophene-2-carboxylic acid under appropriate catalytic conditions, forming the desired compound.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions for scalability. Batch or continuous flow synthesis can be employed, with the emphasis on maintaining high yields and purity. Catalysts, solvents, and reaction temperatures need to be meticulously controlled to ensure efficient production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Mechanistic Insight :

Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen to enhance electrophilicity .

Amide Bond Reactivity

The nicotinamide linkage participates in hydrolysis and coupling reactions.

Key Finding :

Amide hydrolysis requires harsh conditions due to resonance stabilization, but selective cleavage can be achieved using concentrated acids. Coupling reactions with amines enable the synthesis of structurally diverse analogs .

Ether Functionalization

The tetrahydrofuran-derived ether group undergoes ring-opening reactions under acidic or reductive conditions.

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic ring opening | HBr (48%), reflux | Brominated diol intermediate | 60–68 | |

| Reductive cleavage | LiAlH₄, THF, 0°C | Alcohol derivative | 45–50 |

Applications :

Ring-opening reactions facilitate the synthesis of diols or alcohols for polymer chemistry or bioconjugation .

Thiophene Ring Modifications

The thiophene core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM | 5-Bromo-thiophene derivative | 75–80 | |

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-functionalized compound | 55–65 |

Mechanistic Note :

EAS occurs preferentially at the 5-position of the thiophene ring due to electronic and steric factors .

Cycloaddition and Click Chemistry

The compound’s amide and ether functionalities enable participation in Huisgen cycloaddition and other click reactions.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Huisgen cycloaddition | Cu(I), NaN₃, RT | Triazole-linked conjugates | 70–78 | |

| Diels-Alder reaction | Maleic anhydride, Δ | Cycloadduct with enhanced rigidity | 40–45 |

Research Highlight :

Microwave-assisted synthesis (μW, 100–120°C) reduces reaction times by 60–70% compared to conventional heating .

Stability and Degradation Pathways

The compound demonstrates sensitivity to UV light and oxidizing agents.

| Stress Condition | Degradation Product | Half-Life (h) | Source |

|---|---|---|---|

| UV light (254 nm) | Oxidized nicotinamide | 12–18 | |

| H₂O₂ (3%), RT | Sulfoxide derivative | 6–8 |

Recommendation :

Storage under inert atmospheres and protection from light are essential for long-term stability .

Scientific Research Applications

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate exhibits a wide array of applications in scientific research:

Chemistry: : Used as a building block for synthesizing complex organic molecules, particularly in the development of novel materials with electronic properties.

Biology: : Studied for its potential interactions with biological macromolecules, making it useful in the development of biochemical assays and diagnostic tools.

Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory or anti-cancer agent.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action of Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate depends on its application:

Biological Systems: : It may interact with specific enzymes or receptors, modulating their activity.

Chemical Reactions: : Functions as a versatile intermediate, enabling the formation of various chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Carboxylate Backbones

(a) Methyl Thiophene-2-carboxylate

- Properties : Dipole moment = 8.81 D (20°C), indicating moderate polarity .

- Applications : Used as a synthetic intermediate in organic chemistry.

(b) Methyl 3-Amino-4-methylthiophene-2-carboxylate

- Structure: Features a methyl group at position 4 and an amino group at position 3.

- Applications : Serves as a building block for pharmaceuticals and agrochemicals .

(c) Ethyl 5-[(3R)-4-Amino-3-hydroxybutyl]thiophene-2-carboxylate

Analogues with Amide Substituents

(a) Methyl 3-[(Sulfanylacetyl)amino]thiophene-2-carboxylate

- Structure : Sulfanylacetyl group at position 3.

- Synthesis: Prepared via reaction of methyl 3-aminothiophene-2-carboxylate with thioglycolic acid under inert conditions .

(b) Thiophene Fentanyl Hydrochloride

Nicotinamide-Containing Analogues

(a) 3-((Tetrahydrofuran-3-yl)oxy)nicotinamide Derivatives

- Structure : Similar nicotinamide-tetrahydrofuran motifs but lacking the thiophene core.

- Applications : Often explored as kinase inhibitors or anti-inflammatory agents.

- Key Difference : The absence of the thiophene carboxylate moiety reduces structural diversity and limits synergistic electronic effects present in the target compound .

Comparative Data Table

Research Findings and Implications

- Polarity and Solubility : The target compound’s nicotinamide and tetrahydrofuran groups likely increase polarity compared to simpler esters like methyl thiophene-2-carboxylate, enhancing water solubility and bioavailability .

- Synthetic Complexity: The target compound requires multi-step synthesis, including coupling reactions for the nicotinamide group, contrasting with single-step procedures for analogues like methyl 3-amino-4-methylthiophene-2-carboxylate .

- Biological Relevance : Nicotinamide derivatives are associated with NAD+ metabolism and kinase inhibition, suggesting the target compound could target related pathways, unlike thiophene fentanyl’s opioid activity .

Biological Activity

Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylate is a complex organic compound that exhibits various biological activities. This article will explore its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a nicotinamido group, and a tetrahydrofuran moiety, contributing to its unique chemical characteristics. The molecular formula is C14H18N2O4S, with a molecular weight of approximately 302.36 g/mol. This structure allows for potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : The thiophene ring can be synthesized through cyclization reactions involving appropriate precursors.

- Amidation Reaction : The nicotinamido group is introduced via an amidation reaction with tetrahydrofuran derivatives.

- Esterification : Finally, methyl esterification occurs to yield the final product.

The biological activity of this compound primarily stems from its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, particularly those related to energy metabolism and cell signaling, similar to other nicotinamide derivatives .

- Receptor Modulation : There is potential for interaction with receptors such as the ATP-binding cassette transporters, which play roles in drug transport and metabolism .

Case Studies and Research Findings

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress . This activity may be beneficial in preventing diseases linked to oxidative damage.

- Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory pathways. The presence of the nicotinamide group may enhance anti-inflammatory responses by inhibiting pro-inflammatory cytokines.

- Therapeutic Applications : Preliminary studies suggest potential applications in treating metabolic disorders due to its role in enhancing cellular metabolism and energy production .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, Nicotinamido group | Antioxidant, Anti-inflammatory |

| Ethyl Nicotinate | Nicotinamido group only | Limited antioxidant activity |

| Tetrahydrofuran Derivatives | Cyclic ether structure | Variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.